5-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide
Overview
Description
5-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides . This compound features a furan ring substituted at the 2-position with an anilide, and it is characterized by the presence of a bromine atom, a benzoxazole moiety, and a propan-2-yl group. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform, benzene, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide involves multiple steps:
Phosphonation: This intermediate is then converted into the corresponding phosphonate using triethyl phosphite at 130°C.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The key steps include efficient bromination, phosphonation, and condensation reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of the benzoxazole and furan rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan and benzoxazole moieties.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
5-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 1-bromo-3-phenylpropane
- 2-bromo-1-phenylpropane
Uniqueness
5-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-12(2)13-6-7-17-16(11-13)24-21(27-17)14-4-3-5-15(10-14)23-20(25)18-8-9-19(22)26-18/h3-12H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGPKWKHYYVSMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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